molecular formula C18H13N3O3 B2557080 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 406930-43-6

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid

Cat. No. B2557080
CAS RN: 406930-43-6
M. Wt: 319.32
InChI Key: AXJKDAFECGXWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles and pyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and the use of various reagents. For example, a series of new compounds were successfully synthesized in three steps with high yields .


Molecular Structure Analysis

The molecular structure of these compounds often includes a heterocyclic aromatic ring, which can influence their biological activity .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on their specific structure. For example, the molecular weight of a similar compound was found to be 298.30 .

Scientific Research Applications

Kinase Inhibition and Anticancer Properties

The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which have shown promise as targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. Among these derivatives, compound 5k emerged as a potent inhibitor, with activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Mechanistic studies revealed its ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as a multi-targeted kinase inhibitor .

Apoptosis Induction

Compound 5k’s ability to induce apoptosis in HepG2 cells is noteworthy. It upregulates proapoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. This property could be harnessed for cancer therapy .

Antiviral Potential

Although not extensively studied, compounds with similar structures have demonstrated antiviral activity. Further investigations are needed to explore its potential in combating viral infections .

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological system in which they are acting. For example, some compounds have been found to exhibit significant activity against various enzymes, leading to their potential use as targeted kinase inhibitors .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely, depending on their specific structure and the conditions under which they are used .

Future Directions

The future directions for the study and use of these compounds are likely to involve further exploration of their potential as targeted kinase inhibitors, among other applications .

properties

IUPAC Name

4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-10-19-15-13-4-2-3-5-14(13)24-16(15)17(20-10)21-12-8-6-11(7-9-12)18(22)23/h2-9H,1H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKDAFECGXWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid

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